(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound with diverse properties and applications in scientific research and industry. This compound features a piperidine ring, a benzylsulfonyl group, and a phenylthiazole moiety, making it a unique structure with potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the Hedgehog signaling pathway by blocking the activity of the Smoothened (SMO) receptor. This inhibition prevents the translocation of SMO to the cilia, thereby suppressing pathway activation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit the Hedgehog signaling pathway, for example, makes it a valuable compound in cancer research .
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(20-15-28-21(23-20)18-9-5-2-6-10-18)24-13-11-19(12-14-24)29(26,27)16-17-7-3-1-4-8-17/h1-10,15,19H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQUOYSLCRQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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